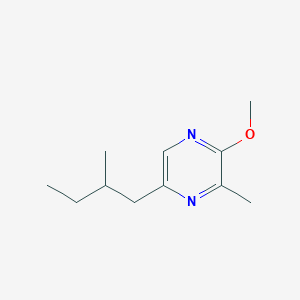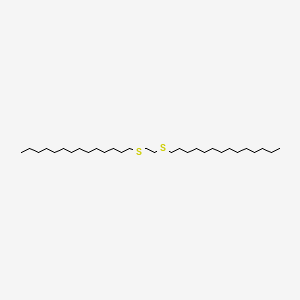
15,18-Dithiadotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,18-Dithiadotriacontane is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of two sulfur atoms within a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,18-Dithiadotriacontane typically involves the introduction of sulfur atoms into a long-chain hydrocarbon. One common method is the reaction of a long-chain alkane with sulfur or sulfur-containing reagents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the incorporation of sulfur atoms into the hydrocarbon chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent production quality and quantity.
Chemical Reactions Analysis
Types of Reactions: 15,18-Dithiadotriacontane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The sulfur atoms can participate in substitution reactions where they are replaced by other functional groups. This can be achieved using various reagents depending on the desired substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the specific reaction.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Original sulfide form.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
15,18-Dithiadotriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organosulfur compounds and their reactions.
Biology: Research into its potential biological activities, including antimicrobial and antioxidant properties, is ongoing.
Industry: Used in the synthesis of advanced materials and as a precursor for other organosulfur compounds.
Mechanism of Action
The mechanism of action of 15,18-Dithiadotriacontane involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with other molecules, leading to changes in their chemical structure and activity. This can include the formation of disulfide bonds, which are important in many biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
15,18-Dithiadotriacontane can be compared with other similar organosulfur compounds such as:
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- meso-4,6-Dimethyl-1,3-dithiane
These compounds share similar structural features but differ in the length of the hydrocarbon chain and the position of sulfur atoms.
Properties
CAS No. |
73987-19-6 |
|---|---|
Molecular Formula |
C30H62S2 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
1-(2-tetradecylsulfanylethylsulfanyl)tetradecane |
InChI |
InChI=1S/C30H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-30-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
RGNNJYKLNFGYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSCCSCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)

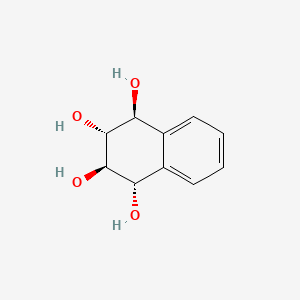
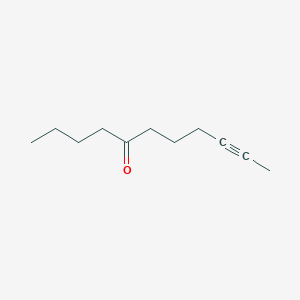
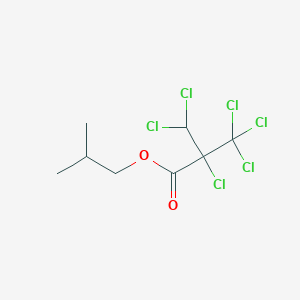

![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

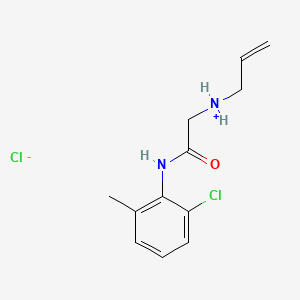
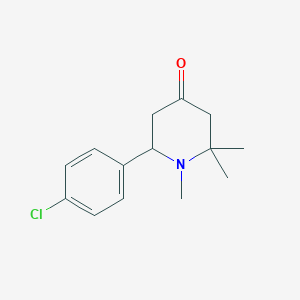

![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
